molecular formula C12H16N2O4 B4801683 N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide

N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide

Cat. No.: B4801683
M. Wt: 252.27 g/mol
InChI Key: YZTSGJOJDHLQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a nitro group, a methoxypropyl chain, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 2-methylbenzamide to introduce the nitro group, followed by the alkylation of the amide nitrogen with 3-methoxypropyl bromide. The reaction conditions often require the use of strong acids for nitration and bases for alkylation, with careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Hydrolysis: Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) in water.

Major Products Formed

    Reduction: 2-methyl-3-amino-N-(3-methoxypropyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 3-methoxypropylamine.

Scientific Research Applications

N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)acrylamide: Shares the methoxypropyl chain but differs in the core structure.

    2-methyl-3-nitrobenzamide: Lacks the methoxypropyl substitution.

    N-(2-hydroxypropyl)-2-methyl-3-nitrobenzamide: Similar structure with a hydroxypropyl group instead of methoxypropyl.

Uniqueness

N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a methoxypropyl chain allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-9-10(5-3-6-11(9)14(16)17)12(15)13-7-4-8-18-2/h3,5-6H,4,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTSGJOJDHLQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-methoxypropyl)-2-methyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.